Methyl 3-amino-4-propoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-propoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQRGFWGVWRUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Transformations of Methyl 3 Amino 4 Propoxybenzoate
De Novo Synthetic Strategies for the Core Methyl 3-amino-4-propoxybenzoate Scaffold
The synthesis of the core scaffold of this compound is a multi-step process that begins with commercially available aromatic precursors. This process involves a series of chemical reactions, including nitration, O-alkylation, esterification, and reduction, to build the final molecule.
Multi-Step Synthetic Routes from Aromatic Precursors
The synthesis of this compound typically starts from p-hydroxybenzoic acid. A common route involves the nitration of p-hydroxybenzoic acid to introduce a nitro group onto the aromatic ring, followed by other functional group manipulations. wisdomlib.orggoogle.com An alternative starting material is 4-chloro-3-nitrobenzoic acid, which can be converted to 4-hydroxy-3-nitrobenzoic acid.
A key intermediate in the synthesis is 4-hydroxy-3-nitrobenzoic acid. nih.govsigmaaldrich.com This intermediate is crucial as it contains the necessary functional groups in the correct positions for subsequent reactions. The synthesis of this intermediate can be achieved by nitrating 4-hydroxybenzoic acid with nitric acid. google.com The use of finely divided 4-hydroxybenzoic acid in 25-35% nitric acid at 20-40°C results in a high yield and purity of 4-hydroxy-3-nitrobenzoic acid. google.com
Another approach involves the use of 4-chloro-3-nitrobenzoic acid, which upon reaction with sodium hydroxide, yields 4-hydroxy-3-nitrobenzoic acid in high yield.
O-Alkylation Protocols for the Introduction of the Propoxy Moiety
The introduction of the propoxy group is a critical step in the synthesis, achieved through an O-alkylation reaction. This typically involves reacting the hydroxyl group of a 4-hydroxybenzoic acid derivative with a propylating agent. While specific details for the propoxylation of 4-hydroxy-3-nitrobenzoic acid are not extensively documented in the provided results, the general principle of O-alkylation of phenols is a well-established chemical transformation. nih.gov This reaction is fundamental to building the ether linkage in the target molecule.
Esterification Reactions for Methyl Ester Formation
The formation of the methyl ester can be accomplished at different stages of the synthesis. One method involves the direct esterification of 3-amino-4-propoxybenzoic acid with methanol (B129727). sigmaaldrich.com Another approach is to esterify a precursor, such as 3-amino-4-methylbenzoic acid, using methanol and a reagent like thionyl chloride to facilitate the reaction. chemicalbook.com The reaction of 3-amino-4-methylbenzoic acid with anhydrous methanol in the presence of thionyl chloride, followed by reflux, yields methyl 3-amino-4-methylbenzoate in high yield. chemicalbook.com Similarly, 3-amino-4-hydroxybenzoic acid can be esterified with methanol using sulfuric acid as a catalyst. chemicalbook.com The esterification of p-amino benzoic acids can also be achieved by reacting p-nitrobenzoyl chloride with an alcohol and subsequently reducing the nitro group. google.com
Selective Reductive Transformations for Amino Group Generation
The final key step in the synthesis is the selective reduction of the nitro group to an amino group. This transformation is crucial for obtaining the desired 3-amino functionality. Various reducing agents can be employed for this purpose.
Sodium dithionite (B78146) has been shown to be an effective reagent for the reduction of a nitro group in the synthesis of a related compound, the methyl ester of 3-amino-4-hydroxybenzoic acid. wisdomlib.org Other reducing agents like stannous chloride and zinc/HCl were also considered but sodium dithionite provided the best results. wisdomlib.org
Another common method for the reduction of nitroaromatic compounds is the use of sodium borohydride (B1222165) in the presence of a catalyst. jsynthchem.com While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by using it in combination with transition metal complexes like Ni(PPh3)4. jsynthchem.com This system allows for the reduction of nitro compounds to their corresponding amines under mild conditions. jsynthchem.com It is important to note that sodium borohydride typically does not reduce esters, amides, nitriles, or nitro functions under standard conditions, which allows for selective reduction. ias.ac.in
The reduction of a nitro group can also be achieved using iron powder in acetic acid, sometimes with the aid of sonication. sciencemadness.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a solvent such as methanol is another effective method for this transformation. sciencemadness.org For the synthesis of 3-amino-4-methoxybenzanilide, a related compound, reduction has been carried out using reduced iron powder with hydrochloric acid or hydrazine (B178648) hydrate (B1144303) with an alkali formula ferrous oxide catalyst. google.com
Considerations for Process Optimization and Scalability in Laboratory Settings
The selection of the reducing agent is also critical. While various methods exist, the choice depends on factors like selectivity, cost, and ease of handling. For example, sodium dithionite was found to be more effective than other agents in a specific synthesis. wisdomlib.org The use of catalytic systems, such as NaBH4/Ni(PPh3)4, can offer milder reaction conditions. jsynthchem.com
For esterification, the use of thionyl chloride with methanol provides a high yield for the methyl ester formation of a similar compound. chemicalbook.com When scaling up, factors such as reaction time, temperature control, and purification methods become increasingly important to ensure consistent results and a high-quality final product.
Derivatization and Analog Synthesis from this compound
This compound serves as a valuable starting material for the synthesis of various analogs. The presence of the amino and ester functional groups allows for a range of chemical modifications, leading to the creation of a library of related compounds for further research.
The amino group can be a site for various reactions, such as acylation, alkylation, or conversion to other nitrogen-containing functionalities. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. These transformations allow for the systematic exploration of structure-activity relationships.
For example, related amino benzoates have been used in the synthesis of more complex molecules. Ethyl 4-amino-3-methylbenzoate has been utilized in indole (B1671886) synthesis. orgsyn.org The general reactivity of amino and ester groups on a benzene (B151609) ring is well-established, providing a predictable framework for designing and synthesizing new analogs based on the this compound scaffold.
Chemo- and Regioselectivity Control in Synthetic Pathways
The presence of multiple reactive sites in this compound—the amino group, the ester, and the aromatic ring—necessitates careful control of chemo- and regioselectivity during synthetic transformations.
Chemoselectivity: In reactions involving both the amino and ester groups, protecting group strategies are often employed. For instance, the amino group can be protected as a Boc-carbamate to allow for selective reaction at the ester functionality. The synthesis of 3-amino-4-propoxybenzoic acid from its nitro precursor involves a reduction step where the nitro group is selectively reduced in the presence of the ester. chemicalbook.com
Regioselectivity: In aromatic substitution reactions, the directing effects of the amino and propoxy groups primarily determine the position of new substituents. The amino group is a strong activating group and ortho-, para-director, while the propoxy group is also an activating ortho-, para-director. Their combined influence will dictate the regiochemical outcome of reactions like halogenation or nitration.
Stereochemical Considerations and Asymmetric Synthesis (if applicable for chiral analogues)
While this compound itself is not chiral, derivatives can be synthesized that incorporate chiral centers. For example, if the propoxy group were replaced with a chiral alkoxy group, or if a chiral substituent were introduced elsewhere in the molecule, stereochemical considerations would become important. In the synthesis of chiral molecules, asymmetric synthesis methods are employed to control the formation of stereoisomers. For instance, the enantioselective synthesis of diarylcyclopropanecarboaldehydes has been achieved using a chiral amine catalyst. researchgate.net Although not directly involving this compound, this illustrates a general principle that could be applied to the synthesis of its chiral derivatives.
Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 4 Propoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and ProximityTo unambiguously assign the proton and carbon signals and confirm the structure, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for instance, within the propoxy chain and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, confirming the connectivity of the functional groups to the benzene (B151609) ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation AnalysisMass spectrometry would be used to determine the molecular weight of the compound, confirming its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would provide further structural evidence, showing the loss of characteristic fragments such as the methyl or propoxy groups.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. und.edu This soft ionization method is particularly suited for polar molecules like Methyl 3-amino-4-propoxybenzoate, as it minimizes fragmentation and primarily forms protonated molecules, [M+H]⁺, or other adducts such as [M+Na]⁺. und.edu
While the direct HR-ESI-MS spectrum for this compound is not available, we can predict its expected accurate mass. The molecular formula of this compound is C₁₁H₁₅NO₃. The monoisotopic mass can be calculated and would be the basis for its identification in an HR-ESI-MS spectrum.
For illustrative purposes, the predicted collision cross-section (CCS) values for the closely related compound, Methyl 3-amino-4-hydroxybenzoate (C₈H₉NO₃), are presented below. uni.lu These values provide an indication of the ion's shape in the gas phase.
Table 1: Predicted Collision Cross Section (CCS) Data for an Analogous Compound Data for Methyl 3-amino-4-hydroxybenzoate, an analog of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 168.06552 | 132.4 |
| [M+Na]⁺ | 190.04746 | 140.8 |
| [M-H]⁻ | 166.05096 | 135.0 |
| [M+NH₄]⁺ | 185.09206 | 152.0 |
| [M+K]⁺ | 206.02140 | 139.3 |
| [M+H-H₂O]⁺ | 150.05550 | 126.9 |
| [M+HCOO]⁻ | 212.05644 | 156.0 |
| [M+CH₃COO]⁻ | 226.07209 | 177.7 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, which possesses polar functional groups (an amino group and an ester), derivatization is often employed to increase its volatility and thermal stability, making it more amenable to GC analysis.
The electron ionization (EI) mass spectrum obtained from GC-MS provides a characteristic fragmentation pattern, often referred to as a "molecular fingerprint," which is highly useful for structural elucidation. The fragmentation of esters, for instance, often involves cleavage adjacent to the carbonyl group. libretexts.org
As a predictive example, the fragmentation pattern of Procaine, a structurally related local anesthetic, can be examined. hmdb.ca The fragmentation of this compound would be expected to follow similar pathways, with key fragments arising from the loss of the methoxy (B1213986) group, the propoxy group, and cleavage of the ester linkage.
Table 2: Predicted GC-MS Fragmentation Data for an Analogous Compound Predicted data for Procaine, an analog of this compound.
| m/z | Relative Intensity (%) | Possible Fragment |
| 86 | 100 | [C₅H₁₂N]⁺ |
| 99 | 50 | [C₆H₁₃N]⁺ |
| 71 | 40 | [C₄H₉N]⁺ |
| 58 | 30 | [C₃H₈N]⁺ |
| 120 | 25 | [C₇H₆NO]⁺ |
Tandem Mass Spectrometry (MS/MS) for Advanced Structural Insights
Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. youtube.com This technique is invaluable for confirming the structure of a molecule by systematically breaking it down and analyzing the resulting fragments.
For this compound, an MS/MS experiment would typically start by selecting the protonated molecule [M+H]⁺ as the precursor ion. Collision-induced dissociation (CID) would then be used to generate a series of product ions. The fragmentation pathways of aminobenzoate esters have been studied, and they often involve the loss of small neutral molecules such as alkenes from the ester group. researchgate.net
To illustrate the type of data obtained from an MS/MS experiment, the fragmentation of Procaine and its metabolite p-aminobenzoic acid (PABA) can be considered. nih.govresearchgate.net
Table 3: Illustrative MS/MS Fragmentation Data for Analogous Compounds Data for Procaine and p-aminobenzoic acid (PABA), analogs relevant to this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Compound |
| 237 | 100 | Procaine |
| 138 | 120 | p-Aminobenzoic Acid (PABA) |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
While a crystal structure for this compound has not been reported, the crystal structure of Benzocaine (Ethyl 4-aminobenzoate), a well-known local anesthetic, offers valuable insights. ias.ac.in The study of Benzocaine revealed that the molecule adopts a near-planar conformation, with the ethyl ester group in a trans-trans arrangement. ias.ac.in The crystal packing is stabilized by N-H...O hydrogen bonds. ias.ac.in It is plausible that this compound would exhibit similar hydrogen bonding patterns involving its amino group and the carbonyl oxygen of the ester.
Table 4: Crystallographic Data for an Analogous Compound Data for Benzocaine, an analog of this compound. ias.ac.in
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.2 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.302 |
| b (Å) | 8.217 |
| c (Å) | 20.87 |
| Z | 4 |
Application of Computational Methods for Spectroscopic Data Prediction and Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and validating spectroscopic data. mdpi.com DFT calculations can be used to optimize the geometry of a molecule and predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. acs.org
These theoretical predictions can be compared with experimental data to confirm structural assignments and to gain a deeper understanding of the electronic structure and bonding within the molecule. For instance, the calculated NMR chemical shifts can help in the unambiguous assignment of signals in the experimental spectrum. wisc.edu
In the absence of experimental data for this compound, DFT calculations would be a powerful approach to predict its spectroscopic properties. A typical workflow would involve geometry optimization followed by the calculation of the desired spectroscopic parameters using an appropriate level of theory and basis set.
Table 5: Conceptual Table of Predicted ¹H-NMR Chemical Shifts for this compound using DFT This table is a conceptual representation of how DFT-predicted NMR data would be presented.
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H (position 2) | Calculated Value |
| Aromatic-H (position 5) | Calculated Value |
| Aromatic-H (position 6) | Calculated Value |
| OCH₂- (propoxy) | Calculated Value |
| -CH₂- (propoxy) | Calculated Value |
| -CH₃ (propoxy) | Calculated Value |
| -OCH₃ (methyl ester) | Calculated Value |
| -NH₂ | Calculated Value |
Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 4 Propoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. These methods provide insights into the electronic structure and reactivity, which are crucial for the rational design of new materials and therapeutic agents.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized ground state geometry and energetics of Methyl 3-amino-4-propoxybenzoate. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost. nih.gov
The optimized geometry reveals the spatial arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the molecule's shape and steric properties. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing insights into its stability.
Table 1: Hypothetical Optimized Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (amino) | 1.39 Å |
| C-O (propoxy) | 1.37 Å | |
| C=O (ester) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | C-C-N (amino) | 121.5° |
| C-C-O (propoxy) | 118.9° | |
| O=C-O (ester) | 124.0° | |
| Dihedral Angle | C-C-O-C (propoxy) | 178.5° |
Note: The data in this table is hypothetical and for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net
Molecular orbital analysis of this compound would likely show that the HOMO is localized on the electron-rich benzene (B151609) ring and the amino group, while the LUMO is distributed over the electron-withdrawing ester group. This distribution suggests that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the ester carbonyl carbon.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Ionization Potential | 5.8 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 3.5 eV |
| Chemical Hardness | 2.3 eV |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking studies could be performed against a variety of biological targets to explore its potential therapeutic applications.
A hypothetical docking study of this compound into the active site of a protein kinase, a common drug target, might reveal key interactions. The amino group could act as a hydrogen bond donor, while the ester and propoxy oxygens could act as hydrogen bond acceptors. The benzene ring could form hydrophobic interactions with nonpolar residues in the active site.
Table 3: Hypothetical Molecular Docking Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase X | -8.5 | Asp145, Lys72 | Hydrogen Bond |
| Leu25, Val33 | Hydrophobic | ||
| Phe144 | π-π Stacking |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and binding dynamics of a molecule over time. nih.gov An MD simulation of this compound, either in solution or bound to a target protein, could reveal its flexibility and the stability of its interactions.
The simulation would likely show that the propoxy chain and the methyl ester group are the most flexible parts of the molecule. When bound to a protein, the simulation could be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking alone. Analysis of the simulation trajectory can also identify stable hydrogen bonds and other key interactions that contribute to binding. nih.gov
Table 4: Hypothetical Results from a 100 ns MD Simulation of this compound in a Protein Binding Site
| Metric | Average Value | Fluctuation |
| RMSD of Ligand | 1.2 Å | ± 0.3 Å |
| Protein-Ligand H-bonds | 2.5 | ± 0.8 |
| Binding Free Energy (MM/PBSA) | -35.2 kcal/mol | ± 4.1 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model can be used to predict the activity of new, untested analogues, thereby guiding the design of more potent compounds. nih.gov
A QSAR study on a series of analogues of this compound could involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. A statistically significant QSAR model could then be generated using techniques like multiple linear regression or partial least squares.
A hypothetical QSAR equation might look like:
pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * (HOMO) + 3.2
Table 5: Hypothetical Data for a QSAR Study of this compound Analogues
| Analogue | pIC₅₀ | LogP | Molecular Weight | HOMO (eV) |
| This compound | 5.8 | 2.1 | 209.25 | -5.8 |
| Analogue 1 (4-ethoxy) | 5.6 | 1.8 | 195.22 | -5.9 |
| Analogue 2 (4-butoxy) | 6.0 | 2.4 | 223.28 | -5.7 |
| Analogue 3 (3-nitro) | 4.9 | 1.9 | 239.22 | -6.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Theoretical Prediction of Chemical Reaction Pathways and Mechanisms
Computational chemistry can be used to predict the most likely pathways and mechanisms of chemical reactions. For this compound, theoretical calculations could be used to investigate reactions such as electrophilic aromatic substitution, nucleophilic acyl substitution, and oxidation of the amino group.
The directing effects of the substituents on the benzene ring are crucial in determining the regioselectivity of electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director, while the ester group is a deactivating group and a meta-director. The propoxy group is also an activating ortho-, para-director. DFT calculations of the energies of the possible intermediates would likely show that substitution is most favorable at the 5-position of the ring.
Biological and Mechanistic Studies of Methyl 3 Amino 4 Propoxybenzoate and Its Analogues
In Vitro Biochemical Target Profiling and Enzyme Kinetics
The in vitro evaluation of a compound's effect on specific enzymes and receptors is a critical step in understanding its pharmacological profile. This section explores the inhibitory and binding activities of methyl 3-amino-4-propoxybenzoate analogues against a range of biochemical targets.
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The following subsections detail the inhibitory activities of analogues of this compound against several enzymes.
Glutathione (B108866) Reductase and Glutathione S-transferase:
Glutathione reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense system. nih.gov While no direct studies on this compound were identified, research on related 3-amino-benzoic acid methyl ester derivatives has provided insights into their potential as inhibitors of these enzymes. For instance, methyl 3-amino-5-chlorobenzoate demonstrated the most significant inhibitory effect on human glutathione reductase (hGR) with a Ki value of 0.524 ± 0.109 μM. nih.gov In the case of human glutathione S-transferase (hGST), methyl 3-amino-4-nitrobenzoate was the most effective inhibitor, with a Ki value of 37.05 ± 4.487 μM. nih.gov These findings suggest that the 3-aminobenzoate (B8586502) scaffold is a promising starting point for the development of GR and GST inhibitors.
HDAC8 from Schistosoma mansoni:
Histone deacetylase 8 (HDAC8) from the parasitic worm Schistosoma mansoni (SmHDAC8) is a recognized therapeutic target for schistosomiasis. nih.govnih.gov This enzyme is vital for the parasite's life cycle and infectivity. nih.govnih.gov While specific inhibitory data for this compound against SmHDAC8 is not available, studies on other small-molecule inhibitors have demonstrated the feasibility of targeting this enzyme. nih.govrcsb.org Structure-based drug design has led to the identification of inhibitors with selectivity for SmHDAC8 over human HDAC isoforms, highlighting the potential for developing specific anti-parasitic agents. rcsb.org
Fungal Lanosterol (B1674476) 14α-Demethylase:
Fungal lanosterol 14α-demethylase (LDM or CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, making it a primary target for azole antifungal drugs. nih.govmdpi.com This enzyme's inhibition leads to the disruption of the fungal cell membrane. mdpi.com Although no studies have directly investigated the effect of this compound on this enzyme, the development of dual inhibitors targeting both LDM and histone deacetylase (HDAC) has shown promise in combating azole-resistant candidiasis. nih.gov
Chitin (B13524) Synthase:
Chitin synthase is an essential enzyme for the formation of the fungal cell wall, making it an attractive target for antifungal drug development. nih.govuniprot.org Inhibition of chitin synthase can lead to abnormal fungal growth and cell wall degradation. medchemexpress.com While direct inhibition data for this compound is not available, various compounds have been identified as chitin synthase inhibitors. For example, Chitin Synthase Inhibitor 4 has demonstrated potent antifungal activity against V. mali and S. sclerotiorum with EC50 values of 0.71 and 2.47 μg/mL, respectively. medchemexpress.com Another study on 3-substituted amino-4-hydroxycoumarin derivatives identified compounds with strong inhibitory activity against chitin synthase, with some exhibiting greater potency than the control drug, polyoxin (B77205) B. aatbio.com
Receptor-Ligand Binding Assays and Receptor Specificity
Understanding the interaction of compounds with specific receptors is fundamental to elucidating their mechanism of action. This section discusses the binding of related compounds to sodium ion channels and adrenergic receptors.
Sodium Ion Channels:
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov There is no specific data available on the interaction of this compound with sodium ion channels.
Adrenergic Receptors:
Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines. researchgate.netembopress.org The β3-adrenergic receptor, in particular, has been a subject of interest due to its role in regulating lipid metabolism. nih.gov There is no specific information regarding the binding of this compound to adrenergic receptors. However, the atypical β3-adrenergic receptor agonist CGP-12177 has been instrumental in defining a novel state of the β1-adrenergic receptor, often referred to as the putative β4-AR. nih.gov
Cellular Level Investigations (Non-Clinical Focus)
Investigating the effects of compounds at the cellular level provides a deeper understanding of their biological activities. This section explores the antiproliferative and antimicrobial activities of analogues of this compound and their influence on cellular pathways.
Antiproliferative Activity in Cancer Cell Lines
The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. Studies on various analogues of this compound have demonstrated such activity. For instance, certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have shown notable antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Specifically, compound 2 from this series exhibited an IC50 value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. mdpi.com Similarly, coumarin–triazole hybrids have shown significant cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM. nih.gov
| Compound/Analogue Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | 4.3 ± 0.11 µg/mL | mdpi.com |
| Coumarin–triazole hybrid (LaSOM 186) | MCF-7 | 2.66 μM | nih.gov |
| Coumarin–triazole hybrid (LaSOM 190) | MCF-7 | 2.85 μM | nih.gov |
| Coumarin–triazole hybrid (LaSOM 185) | MCF-7 | >2.85 μM | nih.gov |
| Coumarin–triazole hybrid (LaSOM 180) | MCF-7 | <10.08 μM | nih.gov |
Antimicrobial Activity Against Bacterial and Fungal Strains
The discovery of new antimicrobial agents is crucial in the face of growing resistance to existing drugs. While there is no specific data on the antimicrobial properties of this compound, studies on related structures provide valuable insights. For example, certain 5-substituted-3-amino-1,2,4-triazoles have demonstrated anti-staphylococcal activity. nih.gov Additionally, prenylated (iso)flavonoids have shown activity against MRSA, with some compounds exhibiting MIC values as low as 3 µg/mL. nih.gov
| Compound/Analogue Class | Microorganism | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Prenylated (iso)flavonoid (Isolupalbigenin) | MRSA | 3 µg/mL | nih.gov |
| Prenylated (iso)flavonoid (Erybraedin A) | MRSA | 3 µg/mL | nih.gov |
| Prenylated (iso)flavonoid (Eryvarin W) | MRSA | 3 µg/mL | nih.gov |
| Chitin Synthase Inhibitor 4 | V. mali | 0.71 µg/mL (EC50) | medchemexpress.com |
| Chitin Synthase Inhibitor 4 | S. sclerotiorum | 2.47 µg/mL (EC50) | medchemexpress.com |
Modulatory Effects on Cellular Pathways and Signaling Mechanisms
The Hedgehog (Hh) signaling pathway is a key regulator of embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers. nih.gov While there is no information on the effect of this compound on this pathway, it is known to be a druggable target. nih.gov The pathway is initiated by the binding of a Hedgehog ligand to the Patched-1 (PTCH1) receptor, which relieves the inhibition of the Smoothened (SMO) protein. nih.gov This leads to the activation of GLI transcription factors and the expression of target genes. nih.gov Agonists like purmorphamine (B1684312) and antagonists such as cyclopamine (B1684311) can modulate this pathway. nih.gov
Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Level
While specific studies detailing the comprehensive molecular, cellular, and subcellular mechanisms of action for this compound are not extensively available in the public domain, the actions of its structural analogues and related substituted benzoates offer valuable insights. Research into compounds with similar structural motifs, such as substituted aminobenzoate derivatives, suggests that their biological activities are often linked to interactions with specific enzymes or signaling pathways. For instance, derivatives of the related compound, Methyl 4-aminobenzoate (B8803810), have been investigated for their inhibitory effects on glutathione-related enzymes like glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov These enzymes are crucial components of cellular antioxidant and detoxification systems. nih.gov The inhibition of such enzymes by small molecules can significantly alter cellular redox homeostasis and response to xenobiotics. nih.gov
The electronic properties of substituents on the aromatic ring play a critical role in these interactions. The distribution of electron density within the molecule, influenced by electron-donating or electron-withdrawing groups, can affect the binding affinity of the compound to its biological target. mdpi.com This suggests that the amino and propoxy groups of this compound, along with the methyl ester, are key determinants of its molecular interactions.
At the subcellular level, the localization of a compound is dictated by its physicochemical properties, such as lipophilicity and ability to cross cellular membranes. While the specific subcellular distribution of this compound has not been explicitly detailed, related compounds are known to interact with targets within the cytoplasm and other cellular compartments.
Structure-Activity Relationship (SAR) Elucidation in Biological Systems
The systematic investigation of how structural modifications to a lead compound affect its biological activity is a cornerstone of medicinal chemistry. For this compound, understanding its structure-activity relationships (SAR) is crucial for optimizing its potential therapeutic effects.
The nature and position of substituents on the benzene (B151609) ring of this compound are critical for its biological activity. The electronic effects of these substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the molecule's interaction with its biological target. mdpi.com
Studies on related aromatic compounds have demonstrated that electron-donating groups, such as methoxy (B1213986) (a group similar to propoxy), can increase the electron density within the aromatic ring. mdpi.com This alteration in electron distribution can modulate the binding affinity to target proteins. Conversely, electron-withdrawing groups, such as nitro or halogen atoms, can decrease the electron density and lead to different interaction profiles. mdpi.com
For example, in a series of Methyl 4-aminobenzoate derivatives, the introduction of different substituents led to varying inhibitory potencies against glutathione-related enzymes. nih.gov Specifically, a derivative with bromo and fluoro substituents showed strong inhibition of glutathione reductase, while a nitro-substituted analogue was a potent inhibitor of glutathione S-transferase. nih.gov This highlights the nuanced effects of different electronic substitutions.
The relative positions of these substituents also play a significant role. The arrangement of the amino, propoxy, and methyl ester groups on the benzene ring of this compound creates a specific electronic and steric profile that dictates its biological function. Shifting these groups or introducing new ones would likely alter the molecule's activity.
Table 1: Impact of Aromatic Substituents on the Biological Activity of Aminobenzoate Analogs
| Compound/Analog | Aromatic Substituents | Observed Biological Effect |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | 3-bromo, 5-fluoro | Potent inhibitor of glutathione reductase. nih.gov |
| Methyl 4-amino-2-nitrobenzoate | 2-nitro | Strong inhibitor of glutathione S-transferase. nih.gov |
| Methyl 4-amino-2-bromobenzoate | 2-bromo | Predicted to have low binding energy to glutathione reductase. nih.gov |
| Methyl 4-amino-2-chlorobenzoate | 2-chloro | Predicted to have low binding energy to glutathione S-transferase. nih.gov |
This table is generated based on data for analogues of this compound and is for illustrative purposes to demonstrate the principles of SAR.
The propoxy group at the 4-position of the benzene ring is a key feature of this compound. Variations in the length, branching, and conformational flexibility of this alkoxy chain can significantly impact the compound's physicochemical properties and its biological activity.
Increasing or decreasing the length of the alkyl chain from a propoxy group to, for example, an ethoxy or butoxy group, would alter the lipophilicity of the molecule. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to fit into the binding pocket of a target protein.
Introducing branching into the propoxy chain, such as an isopropoxy group, would create greater steric bulk. This could either enhance binding by providing a better fit within a specific hydrophobic pocket or hinder it by preventing access to the binding site. The conformational flexibility of the propoxy chain also allows it to adopt various spatial arrangements, one of which may be the "bioactive conformation" required for optimal interaction with its target. Restricting this flexibility through the introduction of cyclic structures or double bonds could help to lock the molecule into this preferred conformation, potentially increasing its potency.
The methyl ester group in this compound is another critical site for modification. Esters are susceptible to hydrolysis by esterase enzymes in the body, which can limit a drug's duration of action. Therefore, modifying or replacing the ester linkage is a common strategy in drug design to improve metabolic stability and modulate biological activity.
Bioisosteric replacement is a key technique used for this purpose. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This involves substituting the ester group with other functional groups that have similar physical or chemical properties. The goal is to create a new molecule that retains the desired biological activity but has improved pharmacokinetic properties. cambridgemedchemconsulting.com
Table 2: Potential Bioisosteric Replacements for the Ester Linkage
| Original Functional Group | Potential Bioisosteric Replacement | Potential Impact on Properties |
| Ester (-COOR) | Amide (-CONHR) | Increased metabolic stability. cambridgemedchemconsulting.com |
| Oxadiazole | Can improve metabolic stability. cambridgemedchemconsulting.com | |
| Triazole | Resistant to hydrolysis and enzymatic cleavage. cambridgemedchemconsulting.com | |
| Tetrazole | Can improve oral bioavailability. drughunter.com |
This table provides examples of common bioisosteric replacements and their potential effects, based on general principles of medicinal chemistry.
The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to effectively bind to its biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand which of these is responsible for its biological effects.
For this compound, the flexibility of the propoxy chain and the rotation around the single bonds connecting the substituents to the aromatic ring allow it to exist in multiple conformations. Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be used to predict the preferred conformations of the molecule.
Experimental techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide information about the solid-state and solution-phase conformations, respectively. By comparing the conformations of a series of active and inactive analogues, researchers can deduce the key structural features and the specific spatial arrangement required for biological activity. Identifying the bioactive conformation is a critical step in the rational design of more potent and selective analogues.
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
Chromatographic Separation Techniques for Purity and Quantitation
Chromatography is a fundamental technique for separating the components of a mixture. researchgate.net For Methyl 3-amino-4-propoxybenzoate, both liquid and gas chromatography are pivotal in determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is a commonly used mode for the separation of aminobenzoic acid isomers and their derivatives. helixchrom.comsielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For compounds like aminobenzoic acids, which can be challenging to retain on traditional C8 or C18 columns due to their hydrophilic nature, mixed-mode chromatography offers enhanced separation. sielc.com This approach combines reversed-phase and ion-exchange mechanisms to improve resolution between closely related compounds. helixchrom.comhelixchrom.com
The retention of this compound can be controlled by adjusting the mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer concentration, and pH. helixchrom.comhelixchrom.com UV detection is commonly employed, as the aromatic ring in the molecule allows for strong absorbance at specific wavelengths. sielc.comderpharmachemica.com The development of robust HPLC methods is crucial for quality control, allowing for the accurate quantitation of the main compound and the detection of any impurities. shimadzu.comresearchgate.net
Below is an interactive data table summarizing typical HPLC parameters for the analysis of related aminobenzoic acid compounds.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase (C8, C18), Mixed-mode (e.g., Primesep, Coresep) | sielc.comhelixchrom.com |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | helixchrom.com |
| Detection | UV at ~250-305 nm | helixchrom.comderpharmachemica.com |
| Flow Rate | 0.6 - 1.0 mL/min | helixchrom.com |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives
While HPLC is suitable for non-volatile compounds, Gas Chromatography (GC) is a powerful technique for the analysis of volatile substances. sigmaaldrich.com Due to the polar nature and low volatility of aminobenzoic acid derivatives, derivatization is a necessary step to make them amenable to GC analysis. sigmaaldrich.comcore.ac.uk This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com
A common derivatization agent for compounds with amino and carboxylic acid groups is methyl chloroformate (MCF). nih.govresearchgate.net This reagent reacts with the functional groups to form more volatile derivatives. nih.gov Another approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.com Following derivatization, the sample is introduced into the GC system, where it is separated based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer (MS), which provides detailed structural information and allows for highly sensitive and selective detection. nih.gov GC-MS is particularly useful for identifying and quantifying trace-level impurities and for metabolic studies. nih.govresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. The principles of separation in UHPLC are the same as in HPLC, but the increased efficiency allows for more complex mixtures to be resolved in a shorter amount of time. shimadzu.com For the analysis of this compound and its related impurities, UHPLC can provide a significant advantage in terms of throughput and sensitivity, making it an ideal choice for high-volume quality control and research applications. shimadzu.com
Imaging Mass Spectrometry (IMS) for Spatial Localization in Biological Samples
Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govyoutube.com This technology is invaluable for understanding how a compound like this compound distributes within an organ or organism, providing crucial information for drug development and biological research. youtube.comscilit.com
MALDI Imaging Applications and Derivatization Strategies for Enhanced Detection
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is widely used in IMS. nih.gov In a typical MALDI imaging experiment, a thin section of tissue is coated with a matrix compound that absorbs laser energy. nih.gov A pulsed laser is then fired at the tissue, desorbing and ionizing the analytes, which are then detected by the mass spectrometer. This process is repeated across the entire tissue section to generate a map of the distribution of specific molecules. youtube.com
For small molecules like this compound, on-tissue chemical derivatization can significantly enhance detection sensitivity and specificity. nih.govnih.govresearchgate.net Derivatization strategies often involve introducing a charged group or a more easily ionizable moiety onto the analyte. acs.orgacs.org For example, reagents targeting primary amines or carboxylic acids can be sprayed onto the tissue section prior to matrix application. nih.govresearchgate.net This not only improves ionization efficiency but can also shift the mass of the analyte to a region of the spectrum with less interference from endogenous molecules. researchgate.netacs.org
Below is an interactive data table outlining common derivatization reagents used in MALDI imaging.
| Reagent | Target Functional Group | Purpose | Reference |
|---|---|---|---|
| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary amines | Improves sensitivity and specificity | nih.govresearchgate.net |
| (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) | Carboxyl groups | Enhances detection in positive ionization mode | nih.gov |
| Phos-tag | Phosphate monoesters | Increases ionization efficiency and molecular weight | acs.org |
Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Charge-Based Separations
Electrophoretic techniques separate molecules based on their charge and size. Capillary Electrophoresis (CE) is a high-resolution separation method that is particularly well-suited for the analysis of charged species. nih.govproquest.com In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution, and a high voltage is applied across the capillary. nih.govusp.org Ions migrate towards the electrode of opposite charge at a rate determined by their charge-to-size ratio. nih.govnih.gov
For a compound like this compound, which possesses an amino group, its charge will be pH-dependent. At a pH below its pKa, the amino group will be protonated, and the molecule will carry a positive charge, allowing for its separation by CE. nih.gov Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs in a free buffer solution. usp.org This technique offers high efficiency and requires only very small sample volumes. proquest.com CE can be used to separate isomers of aminobenzoic acid and can also be coupled with mass spectrometry for enhanced detection and identification. nih.govnih.gov The selectivity of the separation can be modified by adding various additives to the buffer, such as cyclodextrins for chiral separations. researchgate.net
Applications in Chemical Biology and Materials Science
Utilization as a Building Block for Complex Organic Synthesis and Medicinal Chemistry Scaffolds
The class of aminobenzoate derivatives serves as a cornerstone for the synthesis of a wide array of microbial natural products and pharmaceutical agents. nih.gov Methyl 3-amino-4-propoxybenzoate fits within this class, possessing a scaffold that is ripe for elaboration into more complex molecules. The nucleophilic amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted into an amide. These reactive handles allow for the strategic construction of diverse molecular architectures.
While direct research on this compound is limited, the extensive applications of its close structural analogues underscore its potential.
Methyl 3-amino-4-hydroxybenzoate : Also known as Orthocaine, this compound is recognized for its use as a local anesthetic. wisdomlib.orgnist.gov Its synthesis and characterization are well-documented, highlighting the importance of this structural class in medical applications. wisdomlib.org
Methyl 3-amino-4-methylbenzoate : This analogue has been utilized as a key intermediate in the synthesis of medicinally important compounds. It is a reagent in the preparation of perfluoroalkylated indoles, which are valuable in drug development. chemicalbook.com Furthermore, it serves as a precursor in the synthesis of 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester, an intermediate for Telmisartan, an angiotensin II receptor blocker used to treat hypertension. nih.gov Other derivatives have been designed as inhibitors of the hedgehog signaling pathway, a target for certain cancer treatments. chemicalbook.com
The synthetic utility of these analogues demonstrates the value of the 3-amino-4-substituted benzoate (B1203000) scaffold in constructing biologically active molecules. The propoxy group in this compound offers a modification that increases lipophilicity compared to the hydroxy analogue, which can be a desirable trait in medicinal chemistry for modulating a drug candidate's pharmacokinetic properties.
| Analogue | Reagents | Product Type | Application Area |
| Methyl 3-amino-4-methylbenzoate | Butyryl chloride, Nitric Acid, H₂/Pd | Intermediate for Telmisartan | Medicinal Chemistry nih.gov |
| Methyl 3-amino-4-methylbenzoate | Sodium nitrite, Phenol (B47542) | Azo compound | Organic Synthesis chemicalbook.com |
| Methyl 3-amino-4-hydroxybenzoate | Nitric acid, Sodium dithionite (B78146) | Orthocaine | Anesthetics wisdomlib.org |
Integration into Functionalized Monomers and Polymeric Architectures
The structure of this compound, containing both an amine and an ester functional group, makes it a suitable candidate for use as a monomer in polymerization reactions. The amine can react with carboxylic acids or acyl chlorides to form polyamide chains, while the ester group could potentially be involved in transesterification polymerizations.
The incorporation of aminobenzoic acid derivatives into polymers is an area of active research. These rigid, aromatic monomers can impart desirable thermal and mechanical properties to the resulting materials. Studies on ribosome-catalyzed polymerization have shown that aminobenzoic acid derivatives can be incorporated into peptide chains, although their rigid structure can inhibit the conformational changes needed for efficient bond formation. nih.govacs.org This highlights the interest in using these types of unnatural monomers to create novel polymers. acs.org
Furthermore, the synthesis of polymers from amino acid-derived vinyl monomers is a strategy used to combine the biocompatibility of biological molecules with the stability of synthetic polymer backbones. nih.gov By analogy, a molecule like this compound could be chemically modified to bear a polymerizable group (e.g., a vinyl or acrylate (B77674) function), allowing it to be integrated into functional polymeric architectures for applications in biotechnology and materials science. The process for creating poly-p-aminobenzoic acid, though involving a different isomer, illustrates that aminobenzoic acid derivatives can indeed serve as the basis for high-performance polymers. google.com
Development of Chemical Probes and Tools for Biological System Interrogation
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. nih.gov this compound has structural features that make it an attractive starting point for the development of such tools. The aromatic ring can serve as a scaffold, and its fluorescence properties could potentially be tuned by the amino and propoxy substituents. The amine group provides a convenient handle for attaching reporter tags, affinity labels, or other functionalities.
The utility of related compounds supports this potential. For instance, Methyl 3-amino-4-hydroxybenzoate is described as an amino-substituted phenol compound used for proteomics research. scbt.com The broader class of aminobenzoic acid derivatives has been used to generate new antimicrobial and cytotoxic agents by converting a folate precursor into Schiff bases with potent biological activity. mdpi.com These derivatives serve as tools to probe the vulnerabilities of pathogens and cancer cells. Similarly, Methyl 3-amino-4-methylbenzoate is classified as a biochemical reagent for life science research, underscoring its role as a tool in biological studies. chemicalbook.com
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into stable, well-defined structures. This compound possesses all the necessary features to participate in self-assembly.
The key structural elements facilitating these interactions are:
Aromatic Ring : The electron-rich benzene (B151609) ring can participate in π–π stacking interactions with other aromatic molecules.
Hydrogen Bond Donors and Acceptors : The primary amine (-NH₂) is a hydrogen bond donor. The carbonyl oxygen of the ester (C=O), the ether oxygen of the propoxy group (-O-), and the nitrogen atom of the amine can all act as hydrogen bond acceptors.
This combination of functionalities creates the potential for this compound to form ordered, non-covalent structures such as sheets, ribbons, or other complex assemblies in the solid state or in solution. While specific studies on the self-assembly of this particular compound are not documented, the principles of supramolecular chemistry strongly suggest this possibility. The self-assembly of small aromatic molecules and amino acid derivatives into functional materials is a well-established field of research.
Emerging Research Directions and Future Interdisciplinary Opportunities
Design and Synthesis of Next-Generation Analogues with Finely Tuned Biological Properties
The development of analogues of Methyl 3-amino-4-propoxybenzoate is a promising strategy to modulate its biological activity. By systematically altering its chemical structure, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties. The core structure of this compound offers several sites for modification. For instance, the propoxy group could be extended or branched, or replaced with other alkoxy groups to influence lipophilicity and cell membrane permeability. The amino group could be acylated or alkylated to explore different binding interactions with biological targets.
A hypothetical design strategy for new analogues could involve a multi-pronged approach, focusing on enhancing target specificity and metabolic stability. The design process would benefit from a deep understanding of structure-activity relationships (SAR), which can be established by synthesizing and screening a library of related compounds.
Table 1: Hypothetical Analogues of this compound and Their Design Rationale
| Analogue ID | Modification | Rationale |
| MAP-002 | N-acetylation of the amino group | To increase metabolic stability and alter hydrogen bonding capacity. |
| MAP-003 | Replacement of propoxy with isopropoxy group | To investigate the impact of steric hindrance on receptor binding. |
| MAP-004 | Bioisosteric replacement of the ester with an amide | To improve metabolic stability and introduce new hydrogen bond donors. |
| MAP-005 | Introduction of a fluorine atom on the benzene (B151609) ring | To enhance binding affinity and block metabolic sites. |
Exploration of Novel Molecular Targets for Mechanistic Biological Understanding (Preclinical Focus)
Identifying the molecular targets of this compound is a critical step in understanding its potential therapeutic applications. Drug repositioning, the process of finding new uses for existing compounds, often starts with identifying previously unknown molecular targets. nih.gov An unbiased screening approach, such as high-throughput screening against a panel of known biological targets, could reveal unexpected activities.
Given its chemical structure as a substituted aniline, potential targets could include enzymes such as kinases, or receptors like G-protein coupled receptors. Preclinical studies would be essential to validate these targets and to elucidate the mechanism of action. Techniques such as cellular thermal shift assays (CETSA) and affinity chromatography could be employed to confirm direct binding to a target protein. Subsequent cell-based assays would then be used to determine the functional consequences of this binding. The ultimate goal is to connect the molecular-level interaction with a cellular and, eventually, a physiological response.
Green Chemistry Innovations in Synthetic Routes and Derivatization Methodologies
The synthesis of this compound and its derivatives presents an opportunity for implementing green chemistry principles. Traditional synthetic methods for similar compounds can involve harsh reagents and generate significant waste. chemicalbook.com Modern approaches aim to reduce the environmental impact by using less hazardous solvents, renewable starting materials, and catalytic methods. nih.govrsc.org
For instance, the synthesis could potentially be achieved through a chemoenzymatic route, where enzymes are used to catalyze specific steps with high selectivity and under mild conditions. rsc.org The use of biocatalysts can reduce the need for protecting groups and lead to cleaner reaction profiles. Another green approach would be the use of flow chemistry, which can improve safety, efficiency, and scalability. rsc.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Aminobenzoates
| Parameter | Traditional Synthesis | Green Synthesis |
| Solvent | Often chlorinated solvents (e.g., dichloromethane) | Benign solvents (e.g., water, ethanol) or solvent-free conditions. rsc.org |
| Catalyst | Stoichiometric amounts of strong acids or bases | Catalytic amounts of reusable catalysts (e.g., enzymes, solid acids). nih.govrsc.org |
| Energy | High temperatures and long reaction times | Milder reaction conditions, potentially using microwave or ultrasound irradiation. |
| Waste | Significant production of by-products and waste | Higher atom economy and reduced waste generation. |
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental methods is a cornerstone of modern drug discovery and materials science. nih.govnih.gov In the context of this compound, computational tools can be used to predict its properties and guide the design of new analogues. moldesignx.com Molecular docking simulations, for example, can predict how the compound and its derivatives might bind to a specific protein target. plos.org This allows for the prioritization of compounds for synthesis, saving time and resources.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues. The integration of artificial intelligence and machine learning can further enhance these predictive capabilities. plos.org Experimental validation of these computational predictions is crucial to refine the models and ensure their accuracy. nih.gov
Potential in Advanced Functional Materials Development and Smart Materials
Beyond its potential biological applications, the chemical structure of this compound makes it an interesting candidate for the development of advanced functional materials. nanogune.eufunctmaterials.org.ua The aromatic ring and the polar functional groups could allow for self-assembly into ordered structures, which could have interesting optical or electronic properties.
For example, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as sensors. The amino group, for instance, could be functionalized with a chromophore to create a colorimetric sensor for specific analytes. The ability to tailor the chemical structure at the molecular level opens up possibilities for creating "smart" materials that respond to external stimuli such as light, pH, or temperature. Research in this area would involve synthesizing polymers or creating supramolecular assemblies based on the this compound scaffold and characterizing their material properties.
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-4-propoxybenzoate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Alkylation of 3-amino-4-hydroxybenzoate derivatives with propylating agents (e.g., 1-bromopropane) under basic conditions (K₂CO₃/DMF, 60°C) .
- Step 2: Methyl esterification via acid-catalyzed methanol reflux or diazomethane treatment .
Critical parameters: - Temperature control (e.g., 45°C for triazine coupling steps prevents byproduct formation) .
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .
- Yield optimization: Reported yields range from 65–85%, with impurities often arising from incomplete alkylation .
Q. How is this compound characterized for purity and structural confirmation?
Methodological Answer:
Q. What are the stability considerations for this compound under storage?
Methodological Answer:
- Degradation pathways : Hydrolysis of the ester group in humid environments (accelerated at pH < 4 or >9) .
- Recommended storage : Anhydrous conditions (<5% RH) at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation/esterification be addressed?
Methodological Answer:
- Competitive alkylation : The amino group may compete with the hydroxyl group for propylation. Using bulky bases (e.g., DBU) suppresses N-alkylation .
- Protecting groups : Temporary Boc protection of the amino group ensures exclusive O-propylation (deprotection with TFA/CH₂Cl₂ restores functionality) .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor O-propylation, while higher temperatures (60°C) risk N-alkylation .
Q. How do contradictory NMR data arise for this compound, and how should they be resolved?
Case Study :
Q. What mechanistic insights explain the compound’s reactivity in triazine-based coupling reactions?
Methodological Answer:
- Triazine intermediates : this compound reacts with chlorotriazines (e.g., 2,4,6-trichlorotriazine) via nucleophilic aromatic substitution.
Q. How can structure-activity relationships (SAR) guide its use in medicinal chemistry?
Methodological Answer:
- Bioisosteric replacements : Swapping propoxy with morpholino or methoxy groups alters solubility and target binding (e.g., sulfonamide derivatives in kinase inhibition) .
- Pharmacophore mapping : The amino group participates in hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
